N-Hydroxy-L-proline

Description

Definitional Clarification and Isomeric Distinctions

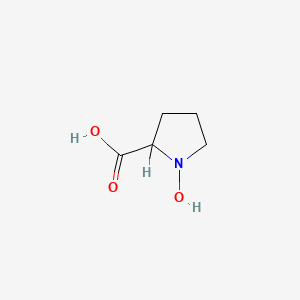

The precise placement of the hydroxyl group on the proline scaffold is critical to the molecule's identity and function. N-Hydroxy-L-proline is often discussed in the context of other hydroxylated prolines, making a clear distinction essential for accurate scientific discourse.

The primary distinction lies in the point of hydroxylation. In this compound, the hydroxyl (-OH) group is bonded directly to the nitrogen atom (N-1) of the pyrrolidine (B122466) ring. In contrast, its more common isomers, such as 4-Hydroxy-L-proline and 3-Hydroxy-L-proline, feature a hydroxyl group attached to a carbon atom of the ring (C-4 and C-3, respectively). frontiersin.org

4-Hydroxy-L-proline, for instance, is a major component of collagen, where it is formed by the post-translational modification of proline residues. wikipedia.orgnih.gov This modification is crucial for the stability of the collagen triple helix. wikipedia.org 3-Hydroxy-L-proline is also found in collagen, albeit in smaller quantities, and is indispensable for the function of certain collagen types. frontiersin.orgwikipedia.org The enzymatic processes and biological contexts for the formation of these C-hydroxylated prolines are fundamentally different from those of this compound. nih.gov While all share the same molecular formula (C5H9NO3) and molecular weight (131.13 g/mol ), the location of the hydroxyl group dramatically alters their chemical reactivity and biological roles. nih.govnih.gov

Table 1: Comparison of L-Proline Hydroxylated Isomers

| Feature | This compound | trans-4-Hydroxy-L-proline | trans-3-Hydroxy-L-proline |

|---|---|---|---|

| Hydroxyl Group Position | Nitrogen (N-1) | Carbon 4 (C-4) | Carbon 3 (C-3) |

| IUPAC Name | (2S)-1-hydroxypyrrolidine-2-carboxylic acid nih.gov | (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid wikipedia.orgnih.gov | (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid |

| Primary Biological Context | Siderophore precursor ru.nlmdpi.com | Collagen structure wikipedia.orgdrugfuture.com | Collagen structure frontiersin.org |

| Formation | Direct enzymatic N-oxygenation of L-proline nih.govbiorxiv.org | Post-translational hydroxylation of proline residues in procollagen (B1174764) wikipedia.orgnih.gov | Post-translational hydroxylation of proline residues in procollagen frontiersin.orgnih.gov |

The systematic IUPAC name for this compound is (2S)-1-hydroxypyrrolidine-2-carboxylic acid . nih.gov The "(2S)" designation specifies the stereochemistry at the alpha-carbon (C-2), which is the chiral center derived from the parent amino acid, L-proline. This "S" configuration is conserved from L-proline [(2S)-pyrrolidine-2-carboxylic acid]. nih.gov The "L-" prefix in the common name also refers to this stereochemical configuration, indicating its relationship to L-glyceraldehyde. The presence of the hydroxyl group on the nitrogen atom creates a secondary amine that is also a hydroxylamine, a functional group with distinct electronic and reactive properties compared to the secondary amine of proline or the secondary alcohols of carbon-hydroxylated prolines.

Current Gaps in Academic Research on this compound

Despite its identification as a key biological intermediate, academic research on this compound is less extensive than that on its C-hydroxylated isomers. Several knowledge gaps persist:

Complete Biosynthetic Pathways: While enzymes capable of N-oxygenating L-proline have been recently identified, the full regulatory networks and the diversity of these pathways across different organisms remain underexplored. nih.govbiorxiv.orgacs.org The enzymatic logic for its formation has only recently been distinguished from other pyrrole-forming pathways. nih.govacs.org

Physiological Roles Beyond Siderophores: The primary established role for N-hydroxyamino acids, including this compound, is as precursors to hydroxamate-containing siderophores, which are iron-chelating compounds used by many microorganisms. ru.nlmdpi.com However, their potential involvement in other metabolic or signaling pathways is not well understood.

Chemical and Physical Properties: Comprehensive data on the physicochemical properties of isolated this compound are sparse compared to the extensive characterization of 4-Hydroxy-L-proline. nih.govlookchem.com

Metabolic Fate: The downstream metabolism and degradation of this compound, after it has been synthesized or once the siderophores it is part of are broken down, are not clearly defined in most organisms.

Rationale for Dedicated Scholarly Investigation of this compound

A focused investigation into this compound is scientifically justified for several reasons. Primarily, it serves as a crucial building block in the biosynthesis of hydroxamate-type siderophores. ru.nl These molecules are vital for iron acquisition in many bacteria and fungi, including pathogenic species, making the enzymes that synthesize this compound potential targets for novel antimicrobial strategies. nih.gov

Furthermore, the study of N-hydroxyamino acids provides insights into unique enzymatic mechanisms, specifically N-oxygenation, which is a less common biochemical transformation than C-hydroxylation. nih.govnih.gov The recent discovery of flavin-dependent enzymes that catalyze the N-oxygenation of a carrier protein-bound proline highlights a novel area of enzyme chemistry. nih.govbiorxiv.org Understanding the structure and function of these enzymes could enable their use as biocatalysts for the tailored production of valuable hydroxylated compounds. mdpi.com The N-hydroxypyrrole motif, derived from this compound, is present in several natural products with diverse biological activities, and elucidating its biosynthesis is key to harnessing these compounds through synthetic biology approaches. nih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-5(8)4-2-1-3-6(4)9/h4,9H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMPLJWBKKVCDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296479 | |

| Record name | L-Proline, 1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36901-87-8, 18610-59-8 | |

| Record name | 1-Hydroxy-DL-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036901878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxy-L-proline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Proline, 1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXY-DL-PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54EG46W66L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biogenesis of N Hydroxylated Proline Derivatives

Documented Instances of N-Hydroxy-L-proline in Biological Systems

The natural occurrence of this compound has been noted, although it is not as widespread as its C-hydroxylated counterpart, hydroxyproline (B1673980).

Identification and Isolation from Natural Sources (e.g., Prunus domestica)

This compound has been reported to be present in the plant species Prunus domestica, commonly known as the European plum. While this identification provides a key reference point for its natural sourcing, detailed studies outlining the specific isolation and characterization of this compound from Prunus domestica are not extensively available in the public domain. The confirmation of its presence in this plant underscores the need for further investigation into its distribution across the plant kingdom and its potential physiological roles.

Proposed Enzymatic Pathways for N-Hydroxylation of L-Proline

The biosynthesis of N-hydroxyamino acids is generally catalyzed by a specific class of enzymes known as N-hydroxylating monooxygenases. nih.gov These enzymes are responsible for the direct hydroxylation of the amino nitrogen of an amino acid.

Characterization of Putative N-Hydroxylase Enzymes

While the specific enzymes responsible for the N-hydroxylation of L-proline have not been extensively characterized, the broader family of flavin-dependent N-hydroxylating monooxygenases (NMOs) is the most likely candidate. nih.gov These enzymes utilize a flavin cofactor to activate molecular oxygen for the subsequent hydroxylation of a nitrogen atom. nih.govwikipedia.org NMOs are involved in the biosynthesis of a variety of natural products, including siderophores and antibiotics, where N-hydroxylated amino acids serve as key precursors. nih.gov

The catalytic mechanism of these enzymes typically involves the reduction of the flavin adenine dinucleotide (FAD) cofactor by NAD(P)H, followed by the reaction with molecular oxygen to form a reactive flavin-hydroperoxide intermediate. libretexts.org This intermediate is then responsible for the electrophilic attack on the nitrogen atom of the amino acid substrate, leading to the formation of the N-hydroxy derivative. nsf.gov

Cofactor Requirements for N-Hydroxylation Reactions

Based on the well-characterized mechanisms of flavin-dependent monooxygenases, the enzymatic N-hydroxylation of L-proline is expected to require the following cofactors:

| Cofactor | Role in N-Hydroxylation |

| Flavin Adenine Dinucleotide (FAD) | Acts as the prosthetic group that directly interacts with molecular oxygen and the substrate. |

| NAD(P)H | Serves as the reducing agent to regenerate the active form of the FAD cofactor. |

| Molecular Oxygen (O2) | The source of the hydroxyl group that is incorporated onto the nitrogen atom of L-proline. |

The catalytic cycle of these enzymes is dependent on the sequential binding and reaction of these cofactors and the substrate. wikipedia.org

Contextual Relationship with Other N-Substituted Amino Acids in Nature

This compound belongs to a larger class of naturally occurring N-substituted amino acids. These modifications, which include methylation, acylation, and hydroxylation, significantly expand the chemical diversity and biological functions of the standard 20 proteinogenic amino acids. mdpi.comnih.gov

N-hydroxylated amino acids are particularly noteworthy as precursors in the biosynthesis of a wide array of secondary metabolites with important biological activities. nih.gov For instance, N-hydroxyornithine and N-hydroxylysine are crucial building blocks for the synthesis of siderophores, which are iron-chelating compounds essential for microbial iron acquisition. nih.gov The presence of the N-hydroxy group imparts unique chemical properties to these molecules, including the ability to form stable complexes with metal ions.

The study of this compound and its biosynthetic pathway provides valuable insights into the broader landscape of N-substituted amino acids in nature. Understanding the enzymes and mechanisms responsible for these modifications opens up avenues for the discovery of new natural products and the bioengineering of novel metabolic pathways.

Synthetic Methodologies and Chemical Derivatization of N Hydroxy L Proline

De Novo Synthesis of N-Hydroxy-L-proline

While this compound can be derived from naturally occurring hydroxyproline (B1673980), de novo synthesis provides an alternative route that allows for greater control over stereochemistry and the introduction of various functional groups.

Stereocontrolled synthesis is crucial for producing enantiomerically pure this compound. One notable approach involves the use of Sharpless asymmetric epoxidation as a key step. For instance, the synthesis of trans-3-hydroxy-L-proline has been achieved starting from β-alanine. arkat-usa.org This multi-step process involves the protection of the amino group, reduction, oxidation to an allylic alcohol, and subsequent Sharpless asymmetric epoxidation to create a chiral epoxide, which then undergoes intramolecular cyclization. arkat-usa.org

Another strategy for stereoselective synthesis begins with commercially available (cis)-4-hydroxy-L-proline. mdpi.com This method involves the protection of the nitrogen atom, oxidation of the hydroxyl group to a ketone, followed by a Wittig olefination to introduce a propylidene group. Subsequent hydrogenation and deprotection steps yield (4S)-1-methyl-4-propyl-L-proline, demonstrating the conversion of one stereoisomer of hydroxyproline into a different, highly substituted proline derivative. mdpi.com

Furthermore, the total synthesis of natural cis-3-hydroxy-L-proline has been accomplished starting from D-glucose. researchgate.net This complex synthesis involves the conversion of D-glucose into an N-benzyloxycarbonyl-γ-alkenyl amine. The key pyrrolidine (B122466) ring is then formed either through aminomercuration or a sequence of hydroboration-oxidation, mesylation, and intramolecular SN2 cyclization, with the latter approach providing a higher yield. researchgate.net

The synthesis of 3-allyl- and 3-n-propyl-L-proline derivatives from 4-hydroxy-L-proline has also been reported, showcasing the versatility of hydroxyproline as a starting material for creating conformationally restricted proline analogs. nih.gov

A novel approach for the N-hydroxylation of a proline residue within a peptide has been developed using a Cope elimination strategy. scilit.com This method involves the incorporation of an N-(cyanoethyl)prolyl residue into the peptide. The cyanoethyl group acts as a protecting group during peptide synthesis and as a leaving group during the subsequent on-site oxidation with m-chloroperbenzoic acid, leading to the formation of the N-hydroxyproline residue. scilit.com

| Starting Material | Key Transformation | Product | Reference |

| β-alanine | Sharpless asymmetric epoxidation | trans-3-hydroxy-L-proline | arkat-usa.org |

| (cis)-4-hydroxy-L-proline | Wittig olefination | (4S)-1-methyl-4-propyl-L-proline | mdpi.com |

| D-glucose | Intramolecular SN2 cyclization | cis-3-hydroxy-L-proline | researchgate.net |

| N-phenylsulfonyl-trans-4-hydroxy-L-proline | Stereoinversion at C4 | N-phenylsulfonyl-cis-4-hydroxy-L-proline methyl ester | researchgate.net |

| N-(cyanoethyl)-L-proline containing peptide | Cope elimination | N-hydroxy-proline containing peptide | scilit.com |

Chemical Modifications and Analogue Synthesis of this compound

The presence of both an N-hydroxyl group and a carboxylic acid moiety in this compound allows for a wide range of chemical modifications, leading to the synthesis of diverse analogs and their incorporation into larger structures like peptidomimetics.

The N-hydroxyl group of this compound is a key site for chemical modification. It can undergo reactions such as O-alkylation and O-acylation to introduce a variety of functional groups. These modifications can alter the molecule's biological activity and physicochemical properties.

A notable application of N-hydroxyl functionalization is in the synthesis of N-hydroxypeptides. A versatile method for preparing these peptides on a solid support has been described. rsc.org This allows for the systematic study of how N-hydroxylation of the peptide backbone influences secondary structure. Research has shown that, unlike N-methyl groups, N-hydroxy groups can be accommodated within a β-strand conformation without a significant energetic penalty and can even enhance the stability of β-hairpin structures. rsc.org

The carboxylic acid group of this compound can be readily derivatized through standard reactions such as esterification and amidation. sigmaaldrich.com For analytical purposes, such as gas chromatography, the carboxylic acid is often esterified (e.g., methylation with methanolic HCl) and the amino group is acylated to improve volatility and chromatographic behavior. sigmaaldrich.com

In the context of polymer synthesis, the carboxylic acid of hydroxyproline can be amidated to introduce various side groups. pku.edu.cn This, in conjunction with reactions at the 4-hydroxyl group, has been used to create sequence-defined oligocarbamates. pku.edu.cn

This compound and its derivatives are valuable building blocks for peptidomimetics, which are compounds that mimic the structure and function of peptides. Proline analogues, in general, are known to induce specific conformations in peptides, often favoring β-turn structures. nih.gov The incorporation of hydroxyproline and its derivatives can further constrain the peptide backbone and introduce new functionalities.

For instance, this compound can be incorporated into peptide sequences to create N-hydroxypeptides, which have been shown to influence secondary structures like β-sheets. rsc.org The ability to synthesize these modified peptides on a solid phase facilitates the creation of libraries for screening and optimization of biological activity. rsc.org

Furthermore, hydroxyproline-based peptidomimetics have been designed as inhibitors for enzymes like human cathepsin K, a target for osteoporosis treatment. nih.gov By rigidifying the structure of a known inhibitor using proline-based analogs, researchers have developed potent and selective inhibitors. nih.gov

The synthesis of conformationally constrained analogues of diethylenetriaminepentaacetic acid (DTPA) has been achieved using trans-4-hydroxy-L-proline. nih.gov In these syntheses, the 4-hydroxyl group is activated and displaced by amines derived from other amino acids, demonstrating how hydroxyproline can be used to link different building blocks in a stereospecific manner. nih.gov

| Modification Site | Reaction Type | Application | Reference |

| N-Hydroxyl Group | O-alkylation, O-acylation | Synthesis of N-hydroxypeptides | rsc.org |

| Carboxylic Acid | Esterification, Amidation | Analytical derivatization, Polymer synthesis | sigmaaldrich.compku.edu.cn |

| Entire Molecule | Incorporation into larger structures | Peptidomimetic enzyme inhibitors, Constrained DTPA analogues | nih.govnih.gov |

Proposed Enzymatic Interactions and Metabolic Fate of N Hydroxy L Proline

N-Hydroxy-L-proline as a Potential Substrate or Inhibitor of Enzymes

The introduction of a hydroxyl group on the pyrrolidine (B122466) nitrogen fundamentally alters the chemical properties of the L-proline molecule, changing it from a secondary amine to an N-hydroxylamine. This modification is expected to significantly influence its interaction with enzymes that typically recognize L-proline or its C-hydroxylated analogs.

The primary enzymes in proline catabolism are proline dehydrogenase (PRODH), also known as proline oxidase (POX), and hydroxyproline (B1673980) dehydrogenase (PRODH2). PRODH catalyzes the oxidation of L-proline to Δ1-pyrroline-5-carboxylate (P5C). nih.govnih.gov PRODH2 is responsible for converting trans-4-L-hydroxyproline to Δ1-pyrroline-3-hydroxy-5-carboxylate. frontiersin.org

There is no direct evidence to suggest that this compound serves as a substrate for either PRODH or PRODH2. The catalytic mechanisms of these enzymes are specific to the secondary amine of the pyrrolidine ring, which is oxidized. The presence of the N-hydroxyl group would likely prevent the enzymatic oxidation that occurs at the nitrogen atom, thus making it an unlikely substrate.

However, it is plausible that this compound could act as an inhibitor of these enzymes. Research on a chemically modified version, N-Cbz-Hydroxy-L-proline (where "Cbz" is a protecting group), has shown it to be a competitive inhibitor of porcine kidney prolidase. medchemexpress.com While prolidase is distinct from proline dehydrogenases, this finding suggests that N-hydroxylated proline analogs can bind to the active sites of enzymes involved in proline metabolism. Further research is required to determine if the free this compound molecule exhibits similar inhibitory activity against PRODH or PRODH2.

Amino acid interconversion pathways allow cells to synthesize non-essential amino acids from other precursors. Proline, for instance, can be synthesized from glutamate (B1630785) and ornithine, with P5C being a key intermediate. nih.govnih.gov

Currently, there is no documented pathway for the conversion of this compound to or from other amino acids. The stability of the N-hydroxy bond under typical physiological conditions and the absence of known enzymes capable of either adding or removing this group from the proline ring suggest that it is not readily interconverted with other standard amino acids. In nature, a class of enzymes known as N-hydroxylating flavoprotein monooxygenases (NMOs) catalyzes the N-hydroxylation of the primary amino groups of molecules like ornithine and lysine, but their action on the secondary amine of a proline ring has not been described. nih.govbenchchem.com

Hypothetical Metabolic Pathways for this compound Degradation

The metabolic fate of this compound is largely uncharacterized. Hypothetical degradation pathways can be postulated based on the chemical nature of the compound.

One potential metabolic route could involve oxidative processes. The N-hydroxy group could make the molecule susceptible to oxidative cleavage. In chemical studies, hydroxyl radicals have been shown to induce oxidative cleavage of proline-containing peptides, leading to ring opening. nih.gov A similar radical-mediated mechanism could potentially target this compound in vivo. If the pyrrolidine ring were to be opened, it could generate linear amino acid derivatives that might then enter general metabolic pathways. For example, studies on N-protected pyrrolidines have demonstrated oxidative C-C bond cleavage under specific chemical conditions, yielding ω-amino acids. benchchem.com Whether analogous enzymatic reactions exist in biological systems for this compound remains to be investigated.

The pyrrolidine ring of proline is metabolically active, participating in ring-opening to form L-glutamate-γ-semialdehyde (GSAL) from P5C. frontiersin.org In anaerobic bacteria, a different ring-opening mechanism involving a glycyl radical enzyme that acts on trans-4-hydroxy-D-proline has been identified, which proceeds via C-N bond cleavage to yield 2-amino-4-ketopentanoate. pku.edu.cn It is conceivable that the N-hydroxy modification could facilitate novel enzymatic ring-opening or rearrangement reactions. However, without experimental evidence, such pathways are purely speculative. The enzymes responsible for these transformations would need to specifically recognize the N-hydroxylated structure, and no such enzymes have been identified to date.

Role in Cellular Redox State and Electron Transfer (Conceptual Framework)

The metabolism of L-proline is intimately linked to cellular redox homeostasis. The oxidation of proline by PRODH in the mitochondria transfers electrons to the electron transport chain, which can generate reactive oxygen species (ROS). Conversely, proline itself can act as a ROS scavenger, contributing to the antioxidant defense of the cell.

The role of this compound in the cellular redox state is unknown. As a hydroxylamine, it possesses both reducing and oxidizing properties. It could potentially participate in redox reactions, either by scavenging free radicals or by interacting with cellular redox couples like the glutathione (B108866) (GSH/GSSG) pool. The N-hydroxy moiety could theoretically act as a donor in single-electron transfer reactions, potentially giving it antioxidant properties. Conversely, its oxidation could produce nitroxide radicals, which might have distinct signaling or cytotoxic effects. This dual potential highlights the need for a conceptual framework where this compound is not just a structural analog of proline but a potentially redox-active molecule whose metabolic impact is yet to be determined.

Data Tables

Table 1: Documented and Hypothetical Enzymatic Interactions of Proline Derivatives This table includes data for related compounds to provide context due to the limited information on this compound.

| Compound | Enzyme | Interaction Type | Finding | Citation(s) |

| N-Cbz-Hydroxy-L-proline | Porcine Kidney Prolidase | Competitive Inhibitor | The chemically protected form of this compound inhibits this enzyme. | medchemexpress.com |

| This compound | Proline Dehydrogenase (PRODH) | Unknown (Hypothetically Inhibitor) | No data available; unlikely to be a substrate due to N-OH group. | - |

| L-Proline | Proline Dehydrogenase (PRODH) | Substrate | Oxidized to Δ1-pyrroline-5-carboxylate (P5C). | nih.gov |

| trans-4-Hydroxy-L-proline | Hydroxyproline Dehydrogenase (PRODH2) | Substrate | Converted to Δ1-pyrroline-3-hydroxy-5-carboxylate. | frontiersin.org |

| trans-4-Hydroxy-L-proline | Aldehyde Dehydrogenase 4A1 (ALDH4A1) | Competitive Inhibitor | Acts as an inhibitor of the enzyme that catalyzes a later step in proline catabolism. |

Based on a comprehensive review of available scientific literature, there is currently insufficient information to generate a detailed article on the hypothesized biological roles and molecular mechanisms of the specific chemical compound This compound as per the requested outline.

The vast majority of research focuses on carbon-hydroxylated forms of proline, primarily trans-4-hydroxy-L-proline, which is a critical component of collagen. The "N-hydroxy" designation specifies that the hydroxyl group is attached to the nitrogen atom of the pyrrolidine ring, a fundamentally different molecule with distinct chemical properties from the well-studied C-hydroxyproline isomers.

Searches for the biological effects of this compound regarding its impact on protein structure, modulation of cellular signaling pathways, or its role in cellular stress responses did not yield specific research findings. Consequently, it is not possible to provide a scientifically accurate and informative article that adheres to the strict constraints of the provided outline for this particular compound.

To fulfill the request would require speculation or misrepresentation of data from related but distinct compounds, which would be scientifically inaccurate. Therefore, the requested article on this compound cannot be generated at this time.

Hypothesized Biological Roles and Molecular Mechanisms of N Hydroxy L Proline

Role in Cellular Stress Responses and Homeostasis

Potential Antioxidant or Pro-oxidant Activities (Comparative to other Hyp isomers)

N-Hydroxy-L-proline (Hyp), like its precursor proline, is implicated in cellular redox homeostasis, potentially acting as either an antioxidant or a pro-oxidant depending on the cellular context. The antioxidant capacity of Hyp is often attributed to its ability to scavenge reactive oxygen species (ROS). Specifically, it has been documented that Hyp can inhibit the formation of hydroxyl radicals in the Fenton reaction. This is achieved through the formation of coordination bonds with iron (Fe2+), effectively sequestering the metal ion and preventing it from participating in reactions that generate highly damaging ROS. nih.gov Both trans-4-hydroxy-L-proline and trans-3-hydroxy-L-proline are noted for their ability to scavenge ROS. researchgate.net

Conversely, under certain conditions, many antioxidant molecules can exhibit pro-oxidant activities. This typically occurs in the presence of transition metals, where the "antioxidant" reduces a metal ion (e.g., Fe³⁺ to Fe²⁺), which then catalyzes the formation of ROS via the Fenton reaction. mdpi.com The oxidation of hydroxyproline (B1673980) by the mitochondrial enzyme hydroxyproline oxidase (PRODH2 or OH-POX) is known to generate ROS. nih.gov This process is analogous to the oxidation of proline by its respective oxidase (PRODH/POX). nih.govresearchgate.net This controlled generation of ROS may play a role in cellular signaling pathways, including those governing oxidative defense, apoptosis, and hypoxic responses. nih.gov

While the general antioxidant and pro-oxidant mechanisms are understood for hydroxyproline, detailed comparative studies quantifying these activities across its various isomers (e.g., trans-4-Hyp vs. trans-3-Hyp) are not extensively detailed in the available literature.

| Activity | Mechanism | Relevant Isomers Mentioned | Context / Notes |

| Antioxidant | Scavenges reactive oxygen species (ROS). nih.govresearchgate.net Inhibits hydroxyl radical formation by sequestering Fe²⁺ in the Fenton reaction. nih.gov | trans-4-hydroxy-L-proline, trans-3-hydroxy-L-proline researchgate.net | This activity helps protect cells from oxidative damage. nih.gov |

| Pro-oxidant | Oxidation by hydroxyproline oxidase (OH-POX) generates ROS. nih.gov Potential to reduce transition metals which then catalyze ROS formation. mdpi.com | General (not isomer-specific) | ROS generation can be part of cellular signaling or contribute to oxidative stress. nih.gov |

Contribution to Osmotic Regulation or Chemical Chaperoning (Comparative to proline)

Proline is a well-established osmolyte, accumulating to high concentrations in cells to counteract osmotic stress and maintain cell turgor and water balance. nih.govmdpi.com It is considered a "compatible" solute, meaning it can be present at high levels without significantly disrupting cellular processes. nih.gov Beyond its role in osmotic adjustment, proline functions as a chemical chaperone, stabilizing proteins and subcellular structures like membranes, protecting them from the denaturing effects of stress. nih.govnih.govnih.gov It can protect enzymes, facilitate the correct refolding of proteins, and reduce the aggregation of misfolded proteins. nih.govnih.gov

The role of this compound in these areas is less characterized but emerging evidence suggests it also participates in stress responses. For instance, in the freshwater snail Theodoxus fluviatilis, both proline and hydroxyproline levels were observed to increase significantly under hyperosmotic stress, indicating a role as an organic osmolyte. biologists.com While proline accumulation is a widespread response to stress in plants and bacteria, the accumulation of hydroxyproline may be a more species- or context-specific mechanism. nih.govbiologists.com

As a derivative of proline, it is plausible that hydroxyproline shares chemical chaperoning properties, contributing to the stabilization of macromolecules. The hydroxyl group on the proline ring increases the molecule's polarity, which could influence its interactions with proteins and membranes. The hydroxylation of proline residues within the collagen polypeptide is critical for the thermal stability of the collagen triple helix, a classic example of its structure-stabilizing role at the polymer level. wikipedia.orgtaylorandfrancis.com However, studies directly comparing the efficacy of free this compound versus free proline as a chemical chaperone in solution are limited.

| Function | Proline | This compound |

| Osmotic Regulation | Well-established osmolyte; accumulates to high concentrations under osmotic stress in bacteria, plants, and some animals to maintain cell volume. nih.govnih.gov | Observed to accumulate alongside proline under hyperosmotic stress in the snail Theodoxus fluviatilis, suggesting a role as an osmolyte. biologists.com |

| Chemical Chaperoning | Acts as a chemical chaperone, stabilizing proteins and membranes, preventing protein aggregation, and aiding in protein refolding. nih.govnih.govnih.gov | The hydroxylation of proline residues is crucial for the stability of the collagen triple helix. wikipedia.orgtaylorandfrancis.com Its role as a free chemical chaperone is less studied but considered plausible. |

Putative Involvement in Epigenetic Regulation (Conceptual Link to Proline Hydroxylation Mechanisms)

The link between this compound and epigenetic regulation is conceptual and stems from the shared biochemical requirements of the enzymes that produce it and the enzymes that control key epigenetic marks. This compound is formed by the post-translational modification of proline residues within proteins, a reaction catalyzed by prolyl hydroxylases (PHDs). wikipedia.orgresearchgate.net

PHDs belong to a large superfamily of enzymes known as Fe(II)/α-ketoglutarate (α-KG)-dependent dioxygenases. mdpi.comwikipedia.org These enzymes require molecular oxygen (O₂), ferrous iron (Fe²⁺), α-ketoglutarate (α-KG), and a reducing agent, typically ascorbate (Vitamin C), to function. researchgate.netfrontiersin.org

Crucially, major families of enzymes that regulate epigenetics by removing methylation marks from DNA and histones belong to the same α-KG-dependent dioxygenase superfamily. mdpi.comwikipedia.orgnih.gov These include:

TET (Ten-Eleven Translocation) enzymes: These enzymes initiate active DNA demethylation by oxidizing 5-methylcytosine (5mC). nih.govmdpi.com

Jumonji C (JmjC) domain-containing histone demethylases: This is a large family of enzymes that remove methyl groups from histone proteins, thereby altering chromatin structure and gene expression. nih.gov

The conceptual link arises from the competition for shared, and potentially limited, substrates and cofactors (α-KG, O₂, Fe²⁺, ascorbate). frontiersin.org During periods of high collagen synthesis and, consequently, high prolyl hydroxylase activity, the consumption of these cofactors could restrict their availability for epigenetic enzymes like TETs and JmjC demethylases. This creates a metabolic link where the rate of protein hydroxylation could influence the epigenetic state of the cell. frontiersin.org

Furthermore, prolyl hydroxylases are recognized as cellular oxygen sensors. dovepress.com The activity of PHDs on the Hypoxia-Inducible Factor (HIF-1α) transcription factor is a prime example. Under normal oxygen conditions, PHDs hydroxylate proline residues on HIF-1α, targeting it for degradation. wikipedia.orgnih.gov In low oxygen (hypoxia), PHD activity is reduced, stabilizing HIF-1α and allowing it to regulate the expression of hundreds of genes. nih.gov Since HIF-1α activity is also modulated by epigenetic factors, this places PHDs at a critical intersection of metabolic sensing and transcriptional/epigenetic regulation. frontiersin.orgnih.gov

Pharmacological and Biomedical Research Prospects of N Hydroxy L Proline

Design and Synthesis of N-Hydroxy-L-proline-Based Therapeutics

This compound, a hydroxylated derivative of the amino acid L-proline, has emerged as a valuable and versatile molecular framework in the design and synthesis of novel therapeutic agents. Its inherent structural properties, including a conformationally restricted pyrrolidine (B122466) ring and an additional hydroxyl group, provide a unique starting point for developing targeted drugs. pku.edu.cnnih.gov This rigid structure is advantageous for probing the ligand-binding sites of biological targets, allowing for the creation of compounds with high affinity and selectivity. biorxiv.org

Development as Enzyme Modulators or Receptor Ligands

The distinct stereochemistry of this compound makes it an attractive candidate for the development of potent and selective enzyme modulators and receptor ligands. Researchers have successfully utilized this scaffold to target a variety of biological molecules implicated in disease.

One significant area of development has been the creation of inhibitors for neutral amino acid transporters, specifically SLC1A4 (ASCT1) and SLC1A5 (ASCT2). nih.gov These transporters are considered promising therapeutic targets due to their roles in neurological diseases and cancer. nih.gov By synthesizing a series of alkoxy hydroxy-pyrrolidine carboxylic acids (AHPCs) derived from hydroxyproline (B1673980), a new class of high-affinity inhibitors for these transporters was discovered. nih.gov The conformationally constrained nature of the hydroxyproline scaffold was key to achieving high affinity and selectivity for these targets. biorxiv.org

Furthermore, this compound derivatives have been investigated as ligands for ionotropic glutamate (B1630785) receptors (iGluRs), which are crucial for neurotransmission. researchgate.net Studies on 2,3-trans-l-proline analogs have shown that modifications to the proline ring can influence binding affinity and selectivity for different receptor subtypes, such as N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate (KA) receptors. researchgate.netku.dk For instance, certain isoxazole (B147169) analogs of proline displayed selective binding to NMDA receptors in the high nanomolar to low micromolar range. ku.dk The parent compound, L-proline, has also been shown to modulate glutamatergic transmission. nih.gov

The application of this compound extends to the synthesis of enzyme inhibitors, such as those targeting the angiotensin-converting enzyme (ACE), which are used in the management of hypertension. nih.gov

Exploration as Scaffolds for Bioactive Molecules

The structural rigidity and available functional groups of this compound make it an excellent scaffold for the synthesis of more complex bioactive molecules. biorxiv.org Its use as a chiral building block is particularly valuable in the organic synthesis of pharmaceuticals. nih.gov

This compound has served as the foundational structure for a diverse array of compounds, including:

Carbapenem antibiotics (e.g., imipenem, meropenem) nih.gov

Kainoid analogs , a class of nonproteinogenic amino acids with a wide range of biological activities nih.gov

Pipecolic acid derivatives , which are components of various peptides and proteins nih.gov

Oxaceprol , an anti-inflammatory drug used for connective tissue disorders like osteoarthritis nih.gov

The versatility of the hydroxyproline scaffold is also demonstrated in its use for creating oligomers and polymers. pku.edu.cn For example, O-functionalized oligo-hydroxyprolines have been designed as cell-penetrating agents, where the modified hydroxyl group mimics the side chains of canonical amino acids. pku.edu.cn This approach leverages the well-defined helical secondary structure of polyproline to create novel biomaterials. pku.edu.cn

Investigational Applications in Specific Disease Models

The therapeutic potential of this compound and its derivatives is being actively explored in various disease models, with promising results in pathologies related to oxidative stress and neurological disorders.

Assessment in Oxidative Stress-Related Pathologies

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. This compound has demonstrated potential as an antioxidant. nih.gov It has been shown to inhibit the formation of hydroxyl radicals in the Fenton reaction, likely by forming coordination bonds with iron and sequestering Fe2+. nih.gov

The metabolism of proline and hydroxyproline is intrinsically linked to cellular redox homeostasis. nih.gov Proline itself is known to act as an osmolyte and a chemical chaperone, preventing protein aggregation and scavenging ROS, which provides a basis for the antioxidant properties of its derivatives. nih.gov Studies have shown that proline supplementation can reduce oxidative stress and apoptosis in models of myocardial infarction by increasing the expression of Glutathione (B108866) peroxidase 1 (Gpx1) and downregulating the Thioredoxin-interacting protein (Txnip), an inhibitor of the antioxidant thioredoxin system. nih.gov

In the context of this compound derivatives, research on its N-methylated form has provided direct evidence of its efficacy in models of oxidative injury. This derivative demonstrated a significant antioxidative action on both the cytoplasm and membrane lipids, protecting against mitochondrial depolarization in a cell culture model of pilocarpine-induced injury. nih.gov The reduction of ROS accumulation is considered a probable mechanism for its neuroprotective activities. nih.gov

Potential for Neurobiological Applications (Comparative to N-methylated derivatives)

The role of L-proline and its derivatives in the central nervous system is an area of intense research, with evidence suggesting they function as neuromodulators. nih.govnih.gov Dysregulated proline metabolism has been linked to neurological and psychiatric disorders. researchgate.net

A patent application has proposed the use of both cis- and trans-4-Hydroxy-L-proline for the potential treatment of neurodegenerative diseases, including dementia and Alzheimer's disease. google.com The rationale stems from the compound's potential to prevent or attenuate the symptoms associated with the gradual death of brain cells. google.com

Significant research has focused on an N-methylated derivative, N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP), which has shown notable neuroprotective and anticonvulsant effects. nih.gov In a mouse model of pilocarpine-induced seizures, NMP was found to decrease neuronal death and reduce the overexpression of glial fibrillary acidic protein (GFAP) and ionized calcium-binding adapter molecule 1 (Iba-1), markers of astrocyte and microglia activation, respectively, in the hippocampus. nih.gov The protective mechanisms of NMP in cultured astrocytes include preventing the upregulation of voltage-dependent anion channel 1 (VDAC-1), a protein implicated in apoptosis and epilepsy-related mitochondrial dysfunction. nih.gov These findings suggest that this compound derivatives are interesting candidates for further translational research in epilepsy and related conditions. nih.gov

The table below summarizes the comparative effects observed for this compound derivatives in neurobiological models.

| Compound/Derivative | Model System | Observed Effect | Potential Mechanism |

| N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) | Pilocarpine-induced injury in cultured astrocytes | Protection against mitochondrial depolarization; Reduced ROS accumulation; Prevention of VDAC-1 and GFAP overexpression | Antioxidative action; Stabilization of mitochondrial function |

| N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) | Pilocarpine-induced seizures in mice | Anticonvulsant action; Decreased neuronal death; Reduced GFAP and Iba-1 overexpression in the hippocampus | Neuroprotection; Attenuation of neuroinflammation |

| Cis- and Trans-4-Hydroxy-L-proline | Conceptual model for neurodegenerative disease | Proposed for prevention and/or treatment of dementia and Alzheimer's disease | Not specified; general neuroprotection |

Pharmacokinetic and Pharmacodynamic Considerations (Conceptual)

While comprehensive clinical pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not fully established, conceptual considerations can be derived from its chemical properties and preclinical research on its derivatives.

Pharmacokinetic Profile (Conceptual)

Absorption and Distribution : The solubility of L-hydroxyproline in aqueous solutions is a key factor for its absorption. chemicalbook.com For neurobiological applications, transport across the blood-brain barrier (BBB) is critical. Studies on L-proline indicate that specific transport systems, such as system A (ATA2) and SIT1 (SLC6A20), are involved in its transit across the BBB. researchgate.net It is plausible that this compound, as a close structural analog, may utilize similar transport mechanisms. Furthermore, the inclusion of hydroxyproline derivatives into larger peptide structures has been shown to enhance pharmacokinetic properties like bioavailability. nbinno.com

Metabolism : Free hydroxyproline is primarily a product of collagen degradation. nih.govresearchgate.net Its catabolism is initiated by the mitochondrial enzyme hydroxyproline dehydrogenase (PRODH2), also known as hydroxyproline oxidase (OH-POX). nih.govresearchgate.net This pathway is distinct from that of proline, which is metabolized by proline dehydrogenase (PRODH). nih.gov The activity of these enzymes would be a primary determinant of the metabolic fate and clearance of this compound.

Excretion : The ultimate breakdown products of the hydroxyproline catabolic pathway include glycine (B1666218) and glyoxylate, which then enter central metabolism. wikipedia.org

Pharmacodynamic Profile (Conceptual)

The pharmacodynamics of this compound are defined by its interactions with specific biological targets to elicit a therapeutic effect.

Mechanism of Action : As discussed, derivatives of this compound act as modulators of specific enzymes and receptors. For example, their action as competitive inhibitors of SLC1A4 and SLC1A5 transporters demonstrates a clear mechanism of blocking substrate transport. biorxiv.org The interaction with glutamate receptors involves binding to specific sites and modulating channel activity. researchgate.net

Target Engagement and Affinity : The affinity of this compound derivatives for their targets can be quantified. For example, the apparent affinity (Km) of 3-hydroxy-proline and 4-hydroxy-proline for the SLC1A4 transporter has been measured at 14.0 µM and 17.1 µM, respectively. biorxiv.org Similarly, binding affinities (Ki) for various iGluR subtypes have been determined for different proline analogs, with some showing high nanomolar affinity. ku.dk These values are crucial for understanding the potency and potential for off-target effects.

Downstream Effects : The pharmacodynamic effects extend beyond initial target binding. For NMP, the downstream consequences include the reduction of oxidative stress, preservation of mitochondrial membrane potential, and a decrease in markers of neuroinflammation, which collectively contribute to its observed neuroprotective and anticonvulsant properties. nih.gov

Advanced Analytical Characterization Techniques for N Hydroxy L Proline

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, CD)

Spectroscopic techniques are indispensable for probing the molecular structure of N-Hydroxy-L-proline. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectroscopy each provide unique insights into the compound's atomic connectivity, functional groups, and stereochemistry.

| Nucleus | Typical Chemical Shift Range (ppm) for Proline Derivatives |

| 1H | 1.5 - 4.5 |

| 13C | 25 - 70 (ring carbons), ~170-180 (carboxyl carbon) |

| 15N | ~330-350 |

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a proline derivative will exhibit characteristic absorption bands for the carboxylic acid and amine groups. The presence of a hydroxyl group in this compound would introduce a distinct O-H stretching vibration, typically observed as a broad band in the region of 3200-3550 cm-1. The C=O stretch of the carboxylic acid is expected around 1650-1710 cm-1, and the N-H bend of the secondary amine can be seen in the 1500-1650 cm-1 region. researchgate.netresearchgate.netspecac.comvscht.czmasterorganicchemistry.com

| Functional Group | Characteristic IR Absorption Range (cm-1) |

| O-H (hydroxyl) | 3200 - 3550 (broad) |

| N-H (amine) | 3200 - 3400 (medium) |

| C-H (alkane) | 2850 - 3000 |

| C=O (carboxylic acid) | 1650 - 1710 (strong) |

| C-N | 1029 - 1200 |

Circular Dichroism (CD) Spectroscopy is a vital technique for studying the stereochemistry and conformation of chiral molecules like this compound, especially when incorporated into peptides. Proline and its derivatives are known to influence the secondary structure of peptides, often inducing a polyproline II (PPII) helix. The CD spectrum of a PPII helix is characterized by a strong negative band around 197-208 nm and a weak positive band around 220-228 nm. The hydroxylation of the proline ring can further influence the conformational preferences and, consequently, the CD spectrum. nih.govresearchgate.netresearchgate.netacs.orgsci-hub.se

Chromatographic Techniques for Separation and Purification (e.g., HPLC, GC-MS)

Chromatographic methods are essential for the separation and purification of this compound from complex mixtures, such as biological samples or synthetic reaction products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For amino acids like this compound, reversed-phase HPLC is frequently used, often requiring derivatization to enhance detection by UV or fluorescence detectors. Chiral stationary phases can be employed for the separation of stereoisomers. For instance, various isomers of hydroxyproline (B1673980) have been successfully separated using ligand-exchange chromatography or by derivatization with chiral reagents followed by reversed-phase HPLC. tandfonline.comresearchgate.netresearchgate.netgoogle.comsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Due to the low volatility of amino acids, derivatization is a necessary step before GC-MS analysis. Common derivatization methods include silylation or acylation to convert the polar functional groups into more volatile derivatives. GC-MS is particularly useful for the quantitative analysis of hydroxyproline in various biological matrices. sigmaaldrich.comnih.govd-nb.inforug.nl

Mass Spectrometry for Metabolomic Profiling and Identification

Mass spectrometry (MS) is a highly sensitive and specific technique used for the identification and quantification of molecules based on their mass-to-charge ratio. In the context of this compound, MS is crucial for its detection in metabolomic studies and for characterizing its presence as a post-translational modification in proteins.

The analysis of proline-containing peptides by tandem mass spectrometry (MS/MS) can be challenging due to the "proline effect," which leads to preferential fragmentation at the N-terminal side of the proline residue. nih.govnih.govresearchgate.netosu.edu However, high-resolution mass spectrometry can provide accurate mass measurements, enabling the differentiation of hydroxylated proline from other modifications with similar nominal masses. Metabolomic studies utilize techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify small molecules, including this compound, in biological samples. These studies are critical for understanding the metabolic pathways and biological roles of such compounds. nih.govnih.govresearchgate.netresearchgate.net

| Technique | Application for this compound |

| High-Resolution MS | Accurate mass determination to confirm elemental composition. |

| Tandem MS (MS/MS) | Structural elucidation through fragmentation analysis. |

| LC-MS | Separation and identification in complex biological mixtures for metabolomics. |

Crystallographic Approaches for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An analysis of the crystal structures of proline and hydroxyproline reveals details about the pyrrolidine (B122466) ring's conformation, which is typically found in one of two puckered "envelope" conformations (Cγ-exo or Cγ-endo). nih.govnih.govresearchgate.netresearchgate.net

While a specific crystal structure for this compound is not prominently available in public databases, the extensive crystallographic data on other hydroxyproline isomers provides a strong basis for predicting its molecular geometry and intermolecular interactions, such as hydrogen bonding, in the solid state. wikipedia.org The presence of the N-hydroxyl group would be expected to significantly influence the hydrogen bonding network within the crystal lattice.

Emerging Research Directions and Future Outlook for N Hydroxy L Proline

Integrated Omics Studies: Proteomics, Metabolomics, and Transcriptomics

Integrated omics approaches, which combine data from proteomics, metabolomics, and transcriptomics, offer a powerful lens through which to view the systemic impact of N-Hydroxy-L-proline on biological systems. mdpi.com By simultaneously analyzing changes in proteins, metabolites, and gene expression, researchers can construct a more holistic understanding of the pathways and networks influenced by this compound.

Metabolomics, in particular, has been instrumental in identifying the roles of proline and hydroxyproline (B1673980) in cellular metabolism and stress responses. creative-proteomics.comnih.gov For instance, a metabolomics activity screening-based approach identified that trans-4-hydroxy-L-proline levels increase in cells stimulated with IFN-γ and that hydroxyproline can amplify the expression of the immune checkpoint protein PD-L1. nih.gov Such studies highlight how metabolomics can uncover novel functions for specific compounds. nih.gov Integrating these findings with proteomics could reveal which proteins are involved in the hydroxyproline-mediated regulation of PD-L1, while transcriptomics could identify the upstream genetic regulation.

Future integrated omics studies are expected to further elucidate the complex roles of this compound. This comprehensive approach will be critical in mapping its interactions within cellular networks, identifying new biomarkers for diseases where its metabolism is altered, and understanding its influence on complex biological processes like immune response and cell signaling. mdpi.comnih.gov

| Omics Field | Focus of Study | Potential Insights into this compound |

| Proteomics | Analysis of the entire set of proteins (proteome). | Identification of proteins that bind to, transport, or are modified by this compound; understanding its effect on protein stability and function. |

| Metabolomics | Analysis of the complete set of small-molecule metabolites (metabolome). | Quantifying levels of this compound and related metabolites in various biological states; discovering new metabolic pathways involving the compound. creative-proteomics.comnih.gov |

| Transcriptomics | Analysis of the full range of messenger RNA molecules (transcriptome). | Revealing changes in gene expression in response to this compound, providing clues about the regulatory pathways it influences. |

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations provide atomic-level insights into the behavior of molecules, offering a powerful complement to experimental research. For this compound, these techniques are crucial for understanding how its unique structure influences the properties of peptides and proteins, most notably collagen.

MD simulations have been employed to investigate the influence of hydroxyproline on the stability of the collagen triple helix. researchgate.netasme.org These studies have shown that hydroxyproline contributes more to the stability of the 3-helix of collagen than proline does, primarily through the formation of intermolecular hydrogen bonds. researchgate.net Simulations can analyze parameters such as root mean square distribution, hydrogen bond formation, and solvent accessible surface area to quantify these stabilizing effects. researchgate.net By varying the concentration of hydroxyproline in collagen mimetic proteins, researchers can computationally investigate its impact on mechanical properties and deformation behavior. asme.orgasme.org

Future computational work will likely focus on refining force fields to better reproduce both the structural and dynamic properties of hydroxyproline-containing peptides. nih.govnih.gov Advanced simulations can also be used to explore the enzymatic mechanisms of proline hydroxylases and other enzymes that interact with proline derivatives. semanticscholar.orgresearchgate.net These computational approaches are invaluable for designing novel peptides with enhanced stability and for understanding the molecular basis of diseases related to collagen and hydroxyproline metabolism.

| Simulation Technique | Application to this compound | Key Findings |

| Molecular Dynamics (MD) | Investigating the stability of collagen triple helices. | Hydroxyproline stabilizes the collagen structure through intermolecular hydrogen bonds. researchgate.net |

| Force Field Optimization | Improving the accuracy of MD simulations for proline and hydroxyproline dynamics. | Development of new force fields (e.g., AMBER99SB-ILDNP) that better match experimental NMR data. nih.gov |

| Quantum Calculations | Studying the catalytic mechanism of enzymes interacting with hydroxyproline. | Providing insights into the role of hydroxyproline in improving the catalytic power of certain enzymes. semanticscholar.org |

Genetic Engineering and Synthetic Biology Approaches for Production and Study

The production of this compound has traditionally relied on the acid hydrolysis of collagen, a process hampered by low productivity and environmental concerns. nih.govresearchgate.net Modern genetic engineering and synthetic biology are revolutionizing its production, enabling the development of efficient and sustainable microbial cell factories.

Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum has emerged as a promising alternative. nih.gov The core strategy involves introducing and expressing proline 4-hydroxylase (P4H) genes in these microbes, which naturally produce L-proline but lack the enzyme to hydroxylate it. nih.govresearchgate.net Further enhancements involve optimizing the biosynthetic pathway of the precursor, L-proline. This includes knocking out genes responsible for by-product formation to channel the metabolic flux towards L-proline biosynthesis. bohrium.com

Advanced synthetic biology tools, such as CRISPRi (CRISPR interference) technology, have been used to repress competing metabolic pathways, further increasing the yield of hydroxyproline. nih.gov Optimization of fermentation conditions, including pH, temperature, and nutrient supplementation, is also critical for maximizing production. nih.govmdpi.com For instance, researchers have engineered E. coli strains capable of producing trans-4-hydroxy-L-proline directly from glucose, achieving significantly higher titers than starting strains. bohrium.commdpi.com These approaches not only provide a sustainable source of this compound for industrial and pharmaceutical use but also create engineered microbial platforms for studying the enzymes and pathways involved in its metabolism. nih.gov

| Engineering Strategy | Organism | Objective & Outcome |

| Heterologous Expression of P4H | Escherichia coli | Introduce the enzyme for converting L-proline to trans-4-hydroxy-L-proline, establishing a biosynthetic pathway. nih.govresearchgate.net |

| Metabolic Pathway Engineering | Escherichia coli | Knock out competing pathway genes (e.g., putA) to increase the precursor L-proline pool, boosting final product yield. bohrium.com |

| CRISPRi Technology | Escherichia coli | Repress specific genes to redirect metabolic flux, leading to increased production of cis-4-hydroxy-L-proline. nih.gov |

| Fermentation Optimization | Engineered E. coli | Fine-tune culture conditions (pH, temperature, media) to enhance microbial growth and product synthesis, achieving titers up to 1800 mg/L. mdpi.com |

This compound as a Chemical Probe for Biological Processes

The conformationally restricted structure of this compound makes it an excellent scaffold for the synthesis of chemical probes designed to investigate complex biological processes. By chemically modifying its structure, researchers can create derivatives that interact with specific biological targets, such as enzymes and transporters, allowing for the study of their function and structure.

A notable application is the development of inhibitors for amino acid transporters. nih.gov Researchers have synthesized and screened a variety of this compound derivatives to probe the ligand-binding sites of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). nih.govbiorxiv.org These transporters are involved in a wide range of physiological and pathological processes, and selective inhibitors are valuable tools for studying their roles. This approach has led to the identification of novel blockers for these transporters, demonstrating the utility of the hydroxyproline scaffold in drug discovery and chemical biology. biorxiv.org

The versatility of this compound also allows for its incorporation into polymers and other materials. pku.edu.cn For example, it has been used as a building block for creating stereoregular aliphatic polyesters, which can be further functionalized for applications like bioconjugation to proteins. chinesechemsoc.org As a chemical probe, this compound and its derivatives will continue to be instrumental in dissecting biological pathways, validating drug targets, and developing new biomaterials.

Q & A

Basic: What analytical methods are recommended for detecting and quantifying N-Hydroxy-L-proline in biological samples?

Methodological Answer:

Reverse-phase HPLC coupled with UV detection (e.g., at 210 nm) or tandem mass spectrometry (LC-MS/MS) is widely used for quantification. Derivatization with ninhydrin or dansyl chloride enhances sensitivity for UV-based detection. For tissue samples, acid hydrolysis (6M HCl, 110°C for 24 hours) is required to liberate hydroxyproline from collagen matrices prior to analysis. Include internal standards like deuterated hydroxyproline to control for matrix effects .

Basic: How does this compound differ metabolically from 4-hydroxyproline, and what experimental approaches can elucidate these differences?

Methodological Answer:

Unlike 4-hydroxyproline (a collagen component), this compound is not incorporated into proteins. To study its metabolism, use isotopic tracing (e.g., ¹⁵N-labeled proline) in cell cultures or animal models. Monitor metabolites via NMR or LC-MS to identify intermediates. Compare enzymatic activity assays (e.g., prolyl hydroxylase inhibition) between wild-type and knockout models to isolate pathways .

Advanced: How can researchers resolve contradictions in reported enzymatic affinities for this compound across studies?

Methodological Answer:

Contradictions often arise from variability in assay conditions (pH, temperature, cofactors). Standardize protocols using recombinant enzymes under kinetic steady-state conditions. Perform meta-analyses of published Km values, stratifying by experimental parameters (e.g., substrate purity validated via NMR). Validate findings using orthogonal methods, such as isothermal titration calorimetry (ITC) for binding affinity measurements .

Advanced: What experimental design considerations are critical for studying this compound's role in collagen modification?

Methodological Answer:

Use fibroblast or osteoblast cell lines with CRISPR-edited prolyl hydroxylase genes. Include negative controls (untreated cells) and positive controls (cells treated with ascorbate, a cofactor). Quantify hydroxyproline via colorimetric assays (e.g., chloramine-T method) and validate via Western blot for collagen crosslinking. Replicate experiments across ≥3 biological replicates to account for donor variability .

Advanced: How can researchers ensure reproducibility in synthesizing this compound derivatives for structure-activity studies?

Methodological Answer:

Document synthesis protocols with detailed reaction conditions (solvent purity, catalyst ratios, temperature gradients). Characterize products via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR. Use computational tools (e.g., Gaussian for DFT calculations) to predict stereochemical outcomes. Share raw spectral data in public repositories (e.g., Zenodo) to facilitate cross-lab validation .

Advanced: What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

Non-linear regression models (e.g., Hill equation) are preferred for dose-response curves. Use Akaike Information Criterion (AIC) to compare model fits. For in vivo studies, apply mixed-effects models to account for inter-individual variability. Pre-register analysis plans to avoid post hoc bias, adhering to NIH preclinical reporting guidelines .

Advanced: How should researchers address potential confounding variables in in vivo studies of this compound pharmacokinetics?

Methodological Answer:

Control for dietary proline intake by using standardized diets in animal models. Measure urinary excretion rates and plasma clearance via LC-MS/MS at multiple timepoints. Use crossover study designs to minimize inter-subject variability. Adjust for renal/hepatic function biomarkers (e.g., creatinine, ALT) in multivariate analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.